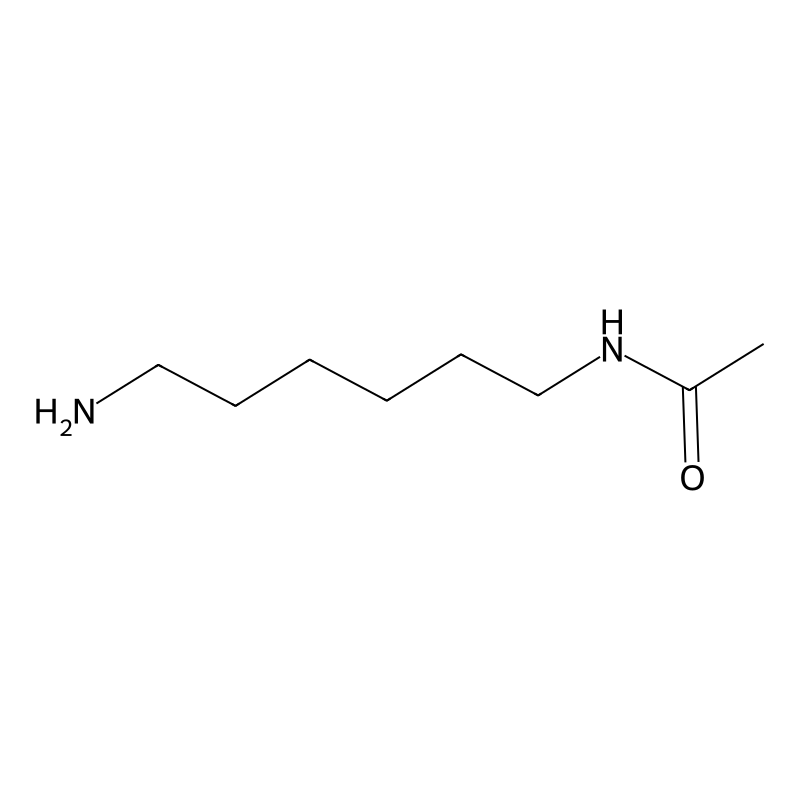n-(6-aminohexyl)acetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Currently Available Information
There is limited information readily available on the specific scientific research applications of N-Acetyl-1,6-diaminohexane. Resources like PubChem ) list the compound but do not describe any established research uses.
Potential Research Areas
The structure of N-Acetyl-1,6-diaminohexane suggests potential applications in a few areas of scientific research:
- Organic Chemistry: The compound contains a diamine functional group (two amine groups) linked by a six-carbon chain. This structure could be useful as a building block for the synthesis of more complex molecules with specific properties.
- Material Science: Diamines can be used as crosslinking agents in polymers. N-Acetyl-1,6-diaminohexane might be explored for its ability to create new types of polymers with desired characteristics.
- Medicinal Chemistry: The diamine group can also interact with metal ions. This property could be of interest for researchers developing new metal-based drugs or contrast agents for medical imaging.
N-(6-aminohexyl)acetamide is an organic compound characterized by its amine and acetamide functional groups. Its molecular formula is C₈H₁₈N₂O, and it features a six-carbon chain (hexyl) attached to an amino group, which is further connected to an acetamide group. This structure allows for various interactions with biological systems, making it a compound of interest in both synthetic chemistry and biological research.
There is no current information available regarding the specific mechanism of action of NADH in biological systems.
Due to the lack of data, it is impossible to definitively assess the safety or hazards associated with NADH. However, as a general precaution, any unknown compound should be handled with care in a well-ventilated laboratory using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [].
- Acylation Reactions: The amino group can react with acyl chlorides or anhydrides, leading to the formation of amides.
- Alkylation Reactions: The amino group can also undergo alkylation, allowing for the introduction of various alkyl chains.
- Condensation Reactions: It can react with carbonyl compounds to form imines or Schiff bases under appropriate conditions.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.
Research indicates that N-(6-aminohexyl)acetamide exhibits various biological activities, particularly in the context of drug design. It has been explored for its potential as a ligand in biochemical assays and as a building block in the synthesis of biologically active compounds. For instance, it has been used in studies involving enzyme inhibition and receptor binding, showcasing its relevance in pharmacological applications .
Several methods exist for synthesizing N-(6-aminohexyl)acetamide:
- Direct Amination: Hexanoyl chloride can be reacted with ammonia followed by acetic anhydride to yield N-(6-aminohexyl)acetamide.
- Reduction of Amides: Starting from hexanamide, reduction with lithium aluminum hydride can produce the corresponding primary amine, which can then be acetylated.
- Solid-Phase Synthesis: This method involves attaching the compound to a solid support and sequentially adding reagents to build the desired structure. This technique is particularly useful for synthesizing complex derivatives efficiently .
N-(6-aminohexyl)acetamide has several applications:
- Pharmaceutical Development: It serves as a precursor or building block for synthesizing more complex pharmaceutical agents.
- Bioconjugation: Due to its amino group, it is useful in bioconjugation techniques where it can be linked to other biomolecules for drug delivery systems.
- Research Tool: It is employed in biochemical assays to study protein interactions and enzyme activities .
Interaction studies involving N-(6-aminohexyl)acetamide have focused on its role as a ligand in various biochemical contexts. For example, it has been used to investigate binding affinities with enzymes and receptors, providing insights into its potential therapeutic uses. These studies often employ techniques such as surface plasmon resonance and fluorescence spectroscopy to quantify interactions and assess binding kinetics .
N-(6-aminohexyl)acetamide shares structural similarities with several other compounds that possess amino and acetamide functionalities. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2-aminoethyl)acetamide | C₄H₉N₃O | Shorter carbon chain; often used in neurotransmitter research. |
| N-(4-aminobutyl)acetamide | C₆H₁₃N₂O | Contains a butyl group; involved in studies related to neuropharmacology. |
| N-(3-aminopropyl)acetamide | C₇H₁₅N₂O | Propyl group; utilized in drug design for anti-inflammatory agents. |
The unique feature of N-(6-aminohexyl)acetamide lies in its longer hexyl chain, which may enhance hydrophobic interactions compared to its shorter counterparts, potentially affecting its biological activity and solubility profiles.








